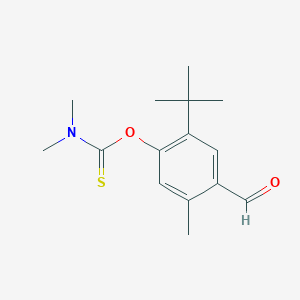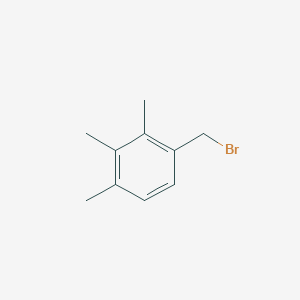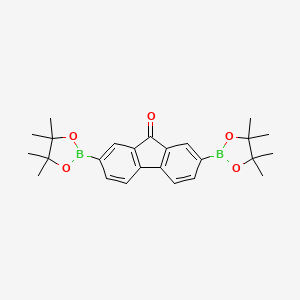
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications. It is often used as a building block in organic synthesis, particularly in the development of organic semiconductors and fluorescent materials.
準備方法
The synthesis of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone typically involves multiple steps. One common method includes the reaction of a fluorene derivative with a boronic ester. The reaction conditions often require the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boron-containing hydrocarbons.
Substitution: It participates in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl compounds
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and tetrahydrofuran. The major products formed from these reactions are often biaryl compounds, which are valuable in the synthesis of pharmaceuticals and organic electronic materials .
科学的研究の応用
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction mechanism involves the formation of a palladium complex with the boronic ester, followed by the transmetalation and reductive elimination steps to form the biaryl product . The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
類似化合物との比較
Similar compounds to 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolanyl)-9-fluorenone include:
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrene: Used in similar applications but has different luminescent properties.
2,7-Bis-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9,9-dioctylfluorene: Used in the synthesis of OLEDs and PLEDs.
Bis(pinacolato)boryl methane: Another boronic ester used in organic synthesis.
The uniqueness of this compound lies in its specific structural properties that make it highly effective in the synthesis of organic semiconductors and fluorescent materials .
特性
分子式 |
C25H30B2O5 |
|---|---|
分子量 |
432.1 g/mol |
IUPAC名 |
2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-one |
InChI |
InChI=1S/C25H30B2O5/c1-22(2)23(3,4)30-26(29-22)15-9-11-17-18-12-10-16(14-20(18)21(28)19(17)13-15)27-31-24(5,6)25(7,8)32-27/h9-14H,1-8H3 |
InChIキー |
SWKYWNAFOUZGRN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)B5OC(C(O5)(C)C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
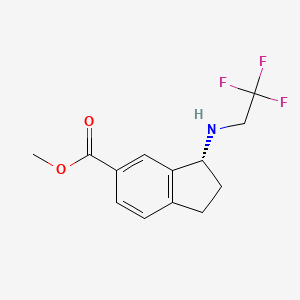
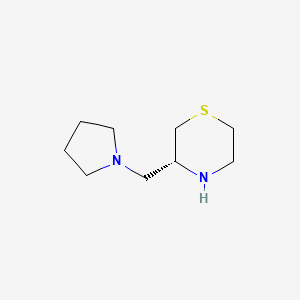
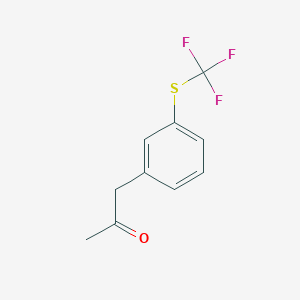
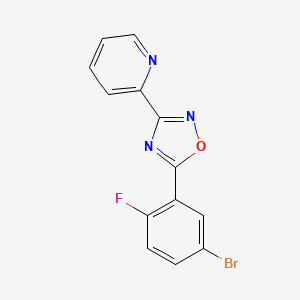
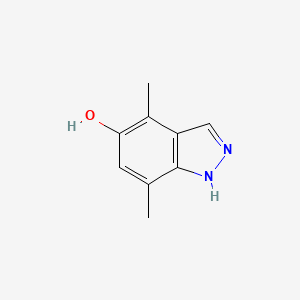
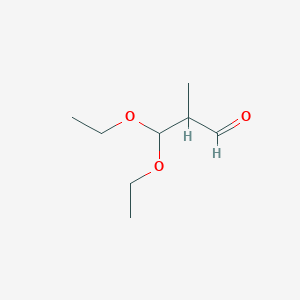
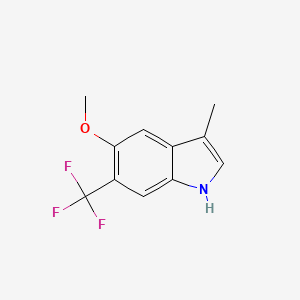
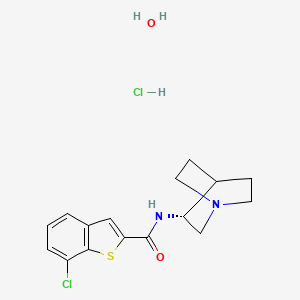
![1-Methyl-4-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}piperazine](/img/structure/B8377708.png)
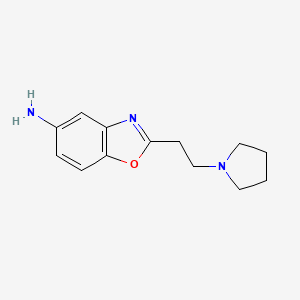
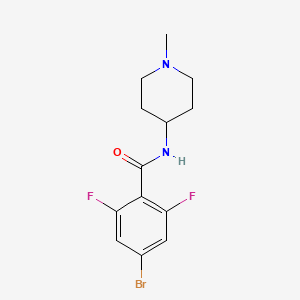
![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)
